![molecular formula C10H12ClNO2 B15327171 2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is an organic compound with a molecular structure that includes a benzodioxin ring substituted with a chlorine atom and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amination: The ethanamine group can be introduced through nucleophilic substitution reactions, where the chloro-substituted benzodioxin reacts with ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products include quinones and oxides.
Reduction: Products include primary amines and alcohols.
Substitution: Products vary depending on the nucleophile used, such as azides or thiols.
Wissenschaftliche Forschungsanwendungen
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and enzyme inhibitory properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects and toxicity.
Wirkmechanismus
The mechanism of action of 2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenase and cholinesterase, affecting various biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the chlorine substitution, resulting in different chemical properties.
8-chloro-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but without the ethanamine group.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: Lacks the chlorine substitution.
Uniqueness
2-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanamine |
InChI |
InChI=1S/C10H12ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1-4,12H2 |
InChI-Schlüssel |
FNQPWDKQHVPKKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



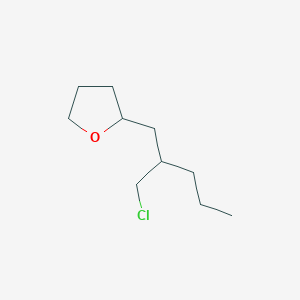
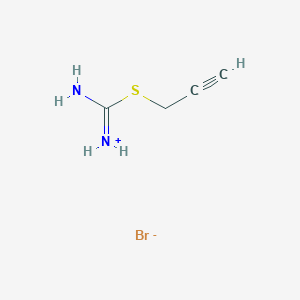
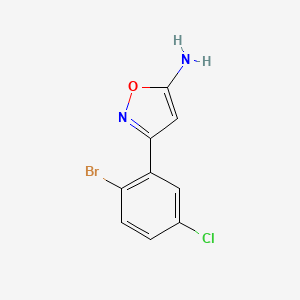
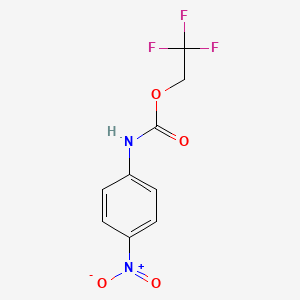
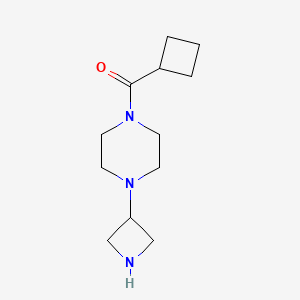
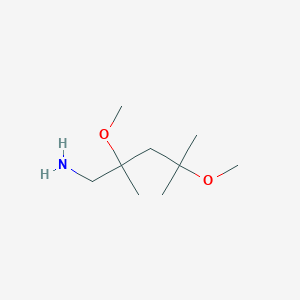
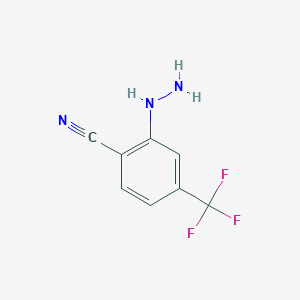
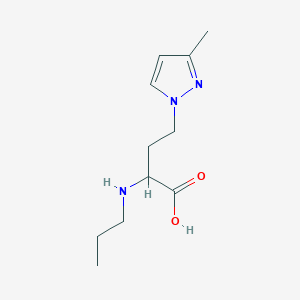

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
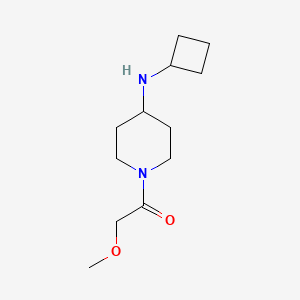
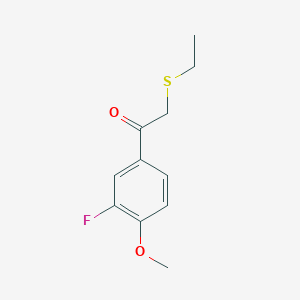
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
